molecular formula C19H18BrClN2O3S B2647237 1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate CAS No. 851127-77-0

1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate

Cat. No.: B2647237
CAS No.: 851127-77-0
M. Wt: 469.78
InChI Key: CFSQLHDWOAKOPX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrazole-Furan Hybrid Research

The synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr first reported the cyclocondensation of β-diketones with hydrazines. Over the next century, pyrazole chemistry expanded to include diverse substitutions, while furan derivatives gained prominence for their electron-rich aromatic systems. The fusion of these heterocycles began in the late 20th century, driven by the need for molecules with enhanced bioactivity and metabolic stability. Early work focused on simple pyrazole-furan conjugates, but advancements in cross-coupling reactions and regioselective functionalization enabled complex hybrids like 1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate.

A pivotal development occurred in the 2010s with the adoption of molecular hybridization strategies. For instance, Mudimela Sowjanya and Janardhanan Saravanan demonstrated the efficacy of furan-pyrazole hybrids as anti-neuroinflammatory agents by targeting HMGB1 proteins. Concurrently, Hemantkumar Akolkara’s team synthesized furan-containing pyrazolyl pyrazolines with antimalarial properties, underscoring the therapeutic versatility of these hybrids. The incorporation of sulfanyl and bromofuran groups in the present compound reflects modern trends in optimizing pharmacokinetic profiles through halogenation and sulfur-based linkages.

Significance in Contemporary Heterocyclic Chemistry

Pyrazole-furan hybrids occupy a critical niche in heterocyclic chemistry due to their synergistic electronic and steric properties. The pyrazole ring contributes a rigid, planar structure with hydrogen-bonding capabilities, while the furan moiety offers π-electron density for aromatic interactions. This combination enhances binding affinity to biological targets, as evidenced by docking studies against HMGB1 and PfENR proteins.

The tert-butyl group in this compound introduces steric bulk, potentially improving metabolic stability. Meanwhile, the 4-chlorophenylsulfanyl substituent may facilitate hydrophobic interactions with enzyme active sites, as observed in analogous compounds targeting inflammatory cytokines. The 5-bromofuran-2-carboxylate segment likely contributes to electrophilic reactivity, enabling covalent binding or halogen bonding with biological macromolecules.

Table 1: Key Structural Features and Hypothesized Roles in Pyrazole-Furan Hybrids

Structural Feature Hypothesized Role
Pyrazole core Hydrogen-bond donor/acceptor; conformational rigidity
5-Bromofuran-2-carboxylate Electrophilic reactivity; halogen bonding
4-Chlorophenylsulfanyl group Hydrophobic interactions; modulation of electron density
tert-Butyl substituent Metabolic stabilization; steric hindrance

Classification within Medicinal Chemistry Framework

Within medicinal chemistry, this compound falls under the category of multi-target-directed ligands (MTDLs) , designed to interact with multiple pathological pathways. The pyrazole moiety is frequently associated with cyclooxygenase (COX) and xanthine oxidase inhibition, while furan derivatives exhibit antimicrobial and anticancer activities. The integration of these pharmacophores suggests potential dual activity against inflammatory and infectious targets.

Notably, the sulfanyl linkage (-S-) bridges the pyrazole and chlorophenyl groups, a feature shared with clinically used sulfonamides. This linkage may enhance solubility and facilitate interactions with cysteine-rich enzymatic pockets. The bromine atom on the furan ring could serve as a synthetic handle for further derivatization via cross-coupling reactions, aligning with fragment-based drug design principles.

Research Objectives and Scientific Scope

Current research on this compound focuses on three objectives:

  • Synthetic Optimization : Developing scalable routes for introducing the tert-butyl and 5-bromofuran groups while maintaining regiochemical control. Challenges include avoiding diastereomer formation during esterification.
  • Target Identification : Elucidating interactions with neuroinflammatory markers (e.g., TNF-α, IL-6) and microbial targets (e.g., PfENR) through in silico and in vitro assays.
  • Structure-Activity Relationship (SAR) Studies : Systematically varying substituents to correlate chemical features with bioactivity. For example, replacing bromine with other halogens may modulate electrophilicity and target affinity.

Properties

IUPAC Name

[2-tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN2O3S/c1-11-16(27-13-7-5-12(21)6-8-13)17(23(22-11)19(2,3)4)26-18(24)14-9-10-15(20)25-14/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSQLHDWOAKOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(O3)Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the pyrazole ring: This step often involves the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the sulfanyl group: This can be achieved by reacting the pyrazole intermediate with a chlorophenyl sulfide in the presence of a base.

    Formation of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Bromination: The final step involves the bromination of the furan ring using a brominating agent such as N-bromosuccinimide (NBS).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe to study biological processes involving sulfanyl and pyrazole-containing molecules.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades, depending on the nature of the target.

Comparison with Similar Compounds

1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate can be compared with similar compounds such as:

    1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 5-chlorofuran-2-carboxylate: This compound has a chlorine atom instead of a bromine atom on the furan ring, which may affect its reactivity and biological activity.

    1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 5-iodofuran-2-carboxylate: The presence of an iodine atom can significantly alter the compound’s properties, including its ability to participate in certain types of chemical reactions.

    1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 5-fluorofuran-2-carboxylate: The fluorine atom may enhance the compound’s stability and influence its interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H18BrClN2O3S
  • SMILES Notation : CC(C)(C)N1C(=O)C=C(C(=O)OC2=C(C=C(C=C2)Br)S(=O)(=O)C4=CC=C(C=C4)Cl)N1

Structural Features

FeatureDescription
Pyrazole CoreCentral five-membered ring
Sulfanyl GroupAttached to a chlorophenyl moiety
Bromofuran CarboxylateFuran ring with a bromine substituent

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole and furan moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives similar to the target compound showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been widely reported. In vitro assays revealed that This compound exhibited cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's mechanism of action may include induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay Results

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest

Anti-inflammatory Effects

Research has also suggested that this compound possesses anti-inflammatory properties. In vivo studies using animal models demonstrated a reduction in inflammatory markers following administration of the compound. The proposed mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table: Inflammatory Marker Reduction

Treatment GroupTNF-alpha Reduction (%)IL-6 Reduction (%)
Control--
Compound Administered4550

Q & A

Q. How can researchers optimize the synthesis of 1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate to achieve high yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including pyrazole ring formation, sulfanyl group introduction, and bromofuran carboxylate coupling. Key parameters to optimize include:

  • Temperature control : Exothermic reactions (e.g., cyclization) require gradual heating (60–80°C) to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates during coupling steps .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to protect amines during sulfanyl group installation, followed by acidic deprotection (e.g., TFA) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves structurally similar byproducts .

Q. What characterization techniques are essential to confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions (e.g., tert-butyl at δ ~1.3 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 553.05 for C21H22BrClN2O3S) .
  • X-ray crystallography : Resolve stereochemistry and confirm sulfanyl linkage geometry (e.g., C–S bond length ~1.78 Å) .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C–Br vibrations (600–700 cm⁻¹) .

Q. How should researchers evaluate the compound’s stability under experimental conditions?

Methodological Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C suggests robustness for high-temperature reactions) .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC; use amber vials if light-sensitive .
  • Hydrolytic stability : Incubate in buffers (pH 4–9) at 37°C for 24 hours; track hydrolysis products (e.g., free carboxylic acid) via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological activity?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace 5-bromofuran with 5-chlorofuran or phenyl groups) and compare bioactivity .
  • Enzyme assays : Test inhibition of kinases (e.g., EGFR or VEGFR2) using fluorescence-based assays (IC50 values) .
  • Crystallographic docking : Use X-ray-derived structures (e.g., PDB entries) to model interactions with target proteins (e.g., hydrophobic pockets accommodating tert-butyl groups) .

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfanyl sulfur as a nucleophile) .
  • Molecular Dynamics (MD) simulations : Simulate binding to lipid bilayers or protein active sites (e.g., GROMACS software) to assess membrane permeability or binding stability .
  • ADMET prediction : Use tools like SwissADME to estimate solubility (LogP ~3.5) and cytochrome P450 interactions .

Q. How should researchers resolve contradictions in experimental data, such as conflicting NMR or bioactivity results?

Methodological Answer:

  • Reproducibility checks : Re-synthesize the compound using alternative routes (e.g., Mitsunobu reaction for ether linkages) to rule out synthetic artifacts .
  • Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Biological triage : Compare activity across multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish target-specific effects from off-target toxicity .

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